molecular formula C19H19N3O2S2 B2856365 N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 872704-60-4

N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2856365
CAS No.: 872704-60-4
M. Wt: 385.5
InChI Key: NCICDAVMSDQPPV-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(Thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a methoxyphenylethyl group and a pyridazine-thiophene sulfanyl moiety. Its synthesis likely involves multi-step reactions, including hydroxymethylation, phosphorylation, and protective group strategies, as inferred from analogous pathways described for related compounds . Though specific pharmacological data for this compound are absent in the provided evidence, structurally similar acetamides demonstrate diverse biological activities, such as anti-inflammatory and enzyme inhibitory effects .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-16-6-3-2-5-14(16)10-11-20-18(23)13-26-19-9-8-15(21-22-19)17-7-4-12-25-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCICDAVMSDQPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(2-methoxyphenyl)ethylamine with 6-thien-2-ylpyridazine-3-thiol in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among acetamide derivatives lie in their substituents and heterocyclic components:

Compound Name (Reference) Substituents on Acetamide Heterocyclic Component Molecular Weight (g/mol) Key Features
Target Compound N-[2-(2-Methoxyphenyl)ethyl], pyridazinyl Pyridazine-thiophene Estimated ~450* Methoxyphenyl enhances lipophilicity; pyridazine’s electron-deficient nature
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl Dual thiophene Not reported Dual thiophene rings; cyano group for hydrogen bonding
2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]thio}-N-(2-fluorophenyl)acetamide 2-Fluorophenyl Pyridine-thiophene with CF₃, cyano Not reported Fluorophenyl (electron-withdrawing); trifluoromethyl enhances stability
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide 2-Chlorophenyl Pyrimidine Not reported Chlorophenyl for steric bulk; pyrimidine’s nitrogen-rich scaffold
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide 5-Ethyl-thiadiazole Pyridazine-thiophene 372.5 (calculated) Thiadiazole introduces rigidity; pyridazine-thiophene for π-π interactions

Key Observations :

  • Pyridazine vs.
  • Substituent Effects : The methoxyphenylethyl group in the target compound may improve membrane permeability compared to fluorophenyl () or chlorophenyl () derivatives.
  • Thiophene Linkage : The thiophene moiety, common in many analogs, contributes to π-stacking interactions, a feature shared with compounds in and .
Pharmacological Potential (Inferred from Analogs)
  • Anti-Inflammatory/Antioxidant Activity : N-(2-Hydroxyphenyl)acetamide derivatives exhibit anti-inflammatory and xanthine oxidase inhibitory effects, suggesting that substituents on the phenyl ring modulate activity .

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